molecular formula C24H27NO3 B11382422 2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11382422
M. Wt: 377.5 g/mol
InChI Key: AMDSCBYNFZIBDA-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, an ethylbenzyl group, and a furan-2-ylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated acetamide under basic conditions.

    Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-ethylbenzyl chloride and the phenoxy intermediate.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule for studying biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors to modulate signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H27NO3/c1-4-20-7-9-21(10-8-20)15-25(16-22-6-5-11-27-22)24(26)17-28-23-13-18(2)12-19(3)14-23/h5-14H,4,15-17H2,1-3H3

InChI Key

AMDSCBYNFZIBDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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